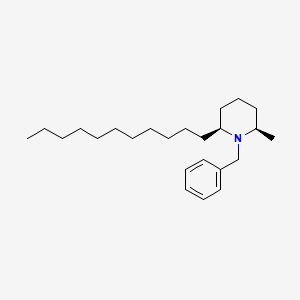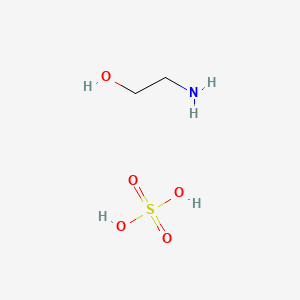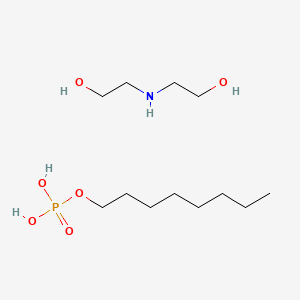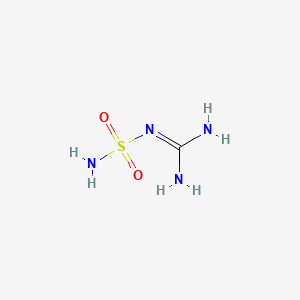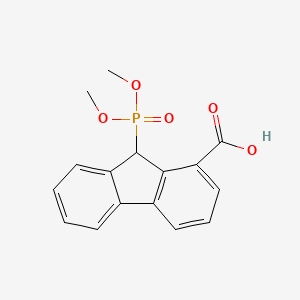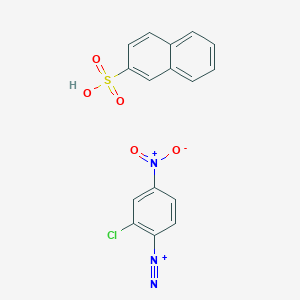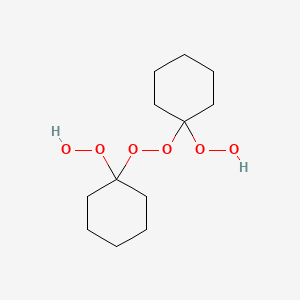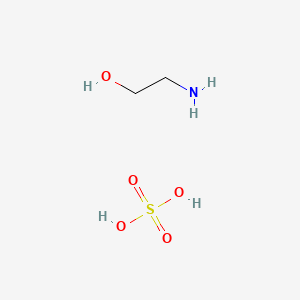
N-((1,6-Dimethyl-8-beta-ergolinyl)methyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1,6-Dimethyl-8-beta-ergolinyl)methyl)propionamide is a compound belonging to the ergoline family, which is known for its diverse biological activities Ergoline derivatives are often found in natural sources such as ergot fungi and certain plant species
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,6-Dimethyl-8-beta-ergolinyl)methyl)propionamide typically involves the reaction of ergoline derivatives with propionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1,6-Dimethyl-8-beta-ergolinyl)methyl)propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-((1,6-Dimethyl-8-beta-ergolinyl)methyl)propionamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter activity.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-((1,6-Dimethyl-8-beta-ergolinyl)methyl)propionamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergoline: The parent compound of the ergoline family, known for its diverse biological activities.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive effects.
Nicergoline: Another ergoline derivative used in the treatment of cognitive disorders.
Uniqueness
N-((1,6-Dimethyl-8-beta-ergolinyl)methyl)propionamide is unique due to its specific structural modifications, which confer distinct biological properties. Its ability to interact with specific molecular targets sets it apart from other ergoline derivatives, making it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
2169-46-2 |
|---|---|
Formule moléculaire |
C20H27N3O |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-[[(6aR,9S)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]propanamide |
InChI |
InChI=1S/C20H27N3O/c1-4-19(24)21-10-13-8-16-15-6-5-7-17-20(15)14(12-23(17)3)9-18(16)22(2)11-13/h5-7,12-13,16,18H,4,8-11H2,1-3H3,(H,21,24)/t13-,16?,18+/m0/s1 |
Clé InChI |
ZYYMXDCJUUXDOG-HDUJFRAXSA-N |
SMILES isomérique |
CCC(=O)NC[C@@H]1CC2[C@@H](CC3=CN(C4=CC=CC2=C34)C)N(C1)C |
SMILES canonique |
CCC(=O)NCC1CC2C(CC3=CN(C4=CC=CC2=C34)C)N(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


